molecular formula C6H5FN2O4S B1371994 2-Fluoro-6-nitrobenzene-1-sulfonamide CAS No. 1210309-74-2

2-Fluoro-6-nitrobenzene-1-sulfonamide

Cat. No.: B1371994
CAS No.: 1210309-74-2
M. Wt: 220.18 g/mol
InChI Key: QFLHYQTVLJRGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H5FN2O4S . It has a molecular weight of 220.18 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of N-aryl sulfonamides, such as this compound, has been a topic of research. Various protocols have been established for the synthesis of N-aryl sulfonamides directly from stable and abundant nitroarenes . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular structure of this compound consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 220.18 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Fluoro-6-nitrobenzene-1-sulfonamide is utilized in the synthesis of various sulfonamides and carbamates with potential antimicrobial properties. A study by Janakiramudu et al. (2017) demonstrated the synthesis of these compounds, revealing that many of them exhibit potent antimicrobial activity, especially against certain bacterial strains and fungi. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).

Application in PET Tracer Synthesis

Gebhardt and Saluz (2012) reported the synthesis of a novel sulfonamide derivative, specifically for use as a precursor in fluoride chemistry for positron emission tomography (PET) tracers. This application demonstrates the role of this compound derivatives in medical imaging and diagnostics (Gebhardt & Saluz, 2012).

Synthesis of Sulfonated Derivatives

A study by Courtin (1982) explored the synthesis of sulfonated derivatives of 4-Fluoroaniline, which is closely related to this compound. This research provides insights into the chemical processes and potential applications of fluorinated aromatic compounds in various fields, including pharmaceuticals and agrochemicals (Courtin, 1982).

Inhibition of Polymorphonuclear Leukocyte Functions

Research by Elferink and Deierkauf (1984) investigated the effect of fluorinated nitrobenzenes, including derivatives of this compound, on the functions of polymorphonuclear leukocytes. These compounds were found to inhibit various cellular functions, suggesting their potential role in studies related to immune response and inflammation (Elferink & Deierkauf, 1984).

Preparation of Secondary Amines and Amine Protection

Fukuyama et al. (1995) demonstrated the use of 2- and 4-Nitrobenzenesulfonamides in the smooth alkylation of primary amines, leading to the formation of N-alkylated sulfonamides. This method is significant for the preparation of secondary amines and for the protection of amines, highlighting the chemical versatility of these compounds (Fukuyama et al., 1995).

Mechanism of Action

Sulfonamides, including 2-Fluoro-6-nitrobenzene-1-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Future Directions

Research into electrophilic species featuring a sulfur–fluorine bond, such as sulfonyl fluorides, has been invigorated by the advent of sulfur (vi)-fluoride exchange (SuFEx) processes . This could potentially lead to new synthetic methods and applications for compounds like 2-Fluoro-6-nitrobenzene-1-sulfonamide.

Properties

IUPAC Name

2-fluoro-6-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLHYQTVLJRGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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